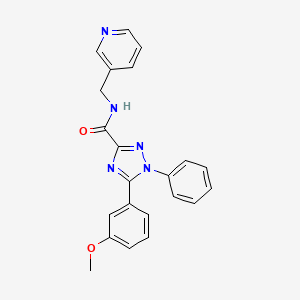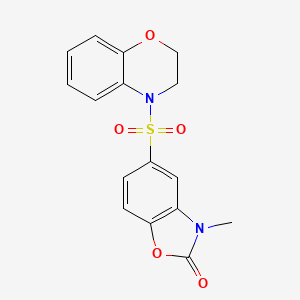![molecular formula C22H24N4O2 B4441716 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4441716.png)
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Overview
Description
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as EBI-005, is a synthetic compound that has been extensively studied for its potential use in treating various inflammatory skin diseases. It is a small molecule inhibitor of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, which plays a crucial role in the regulation of immune responses.
Mechanism of Action
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibits the activation of the JAK and STAT signaling pathways, which are involved in the regulation of immune responses. JAKs are a family of intracellular tyrosine kinases that play a crucial role in the activation of STATs, which are transcription factors that regulate gene expression. Inhibition of JAKs prevents the activation of STATs, leading to reduced inflammation and improved skin barrier function.
Biochemical and Physiological Effects
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models of inflammatory skin diseases. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to improve skin barrier function by increasing the expression of filaggrin, a protein involved in the formation of the skin barrier.
Advantages and Limitations for Lab Experiments
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has been extensively studied for its potential use in treating inflammatory skin diseases, and its mechanism of action is well understood. However, 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide also has some limitations for use in lab experiments. It has a short half-life, which may limit its effectiveness in vivo. It also has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has shown promise as a potential treatment for various inflammatory skin diseases. Future research directions could include the development of more potent and selective JAK inhibitors, the optimization of the dosing regimen and route of administration, and the investigation of the long-term safety and efficacy of 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. Additionally, the potential use of 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, could be explored.
Scientific Research Applications
2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential use in treating various inflammatory skin diseases, including psoriasis, atopic dermatitis, and allergic contact dermatitis. It has been shown to inhibit the activation of JAK and STAT signaling pathways, which are involved in the regulation of immune responses. By inhibiting these pathways, 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide reduces inflammation and improves skin barrier function. 2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have anti-proliferative effects on keratinocytes, which are involved in the pathogenesis of psoriasis.
properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-17-8-10-18(11-9-17)21(27)25-20-7-4-3-6-19(20)22(28)24-12-5-14-26-15-13-23-16-26/h3-4,6-11,13,15-16H,2,5,12,14H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYCWJFPTOZTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4441635.png)
![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N-cyclopropyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441648.png)
![N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)
![N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441656.png)

![isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B4441661.png)
![N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441666.png)
![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)

![2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4441690.png)


![6-[(3-methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441730.png)